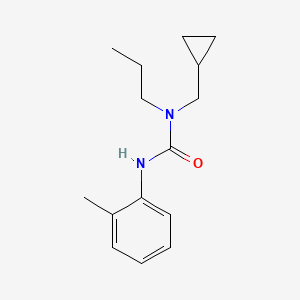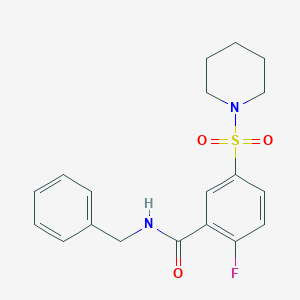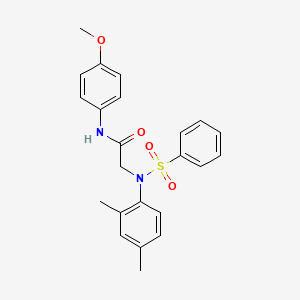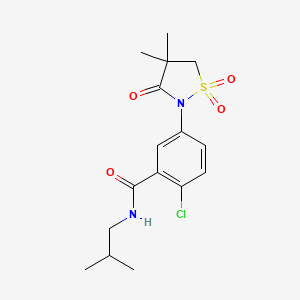![molecular formula C15H17F3N4O B4994118 2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B4994118.png)
2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol is a useful research compound. Its molecular formula is C15H17F3N4O and its molecular weight is 326.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.13544566 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
The compound interacts with its target, the WRN helicase, inhibiting its function . This interaction disrupts the normal process of DNA repair and replication, which can lead to cell death, particularly in cancer cells that rely heavily on these processes .
Biochemical Pathways
The compound affects the DNA damage response (DDR) pathway . DDR is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . By inhibiting WRN helicase, the compound disrupts this pathway, potentially leading to genomic instability and cell death .
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa . Some derivatives of the compound have shown better antiproliferative activity than standard anticancer drugs like paclitaxel and doxorubicin . The compound’s action results in the inhibition of cell proliferation, potentially leading to cell death .
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)14-19-12-4-2-1-3-11(12)13(20-14)22-7-5-21(6-8-22)9-10-23/h1-4,23H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCBMMPXNKNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)
![N'-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine](/img/structure/B4994057.png)
![5-bromo-N-{[(2-isopropylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4994065.png)
![1-[2-(1-adamantyl)ethoxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4994068.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4994080.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
![N-[2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994110.png)
![N-(4-isopropylphenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4994126.png)
![N-(2,4-dinitrophenyl)-3-[(6-iodo-1,3-benzodioxol-5-yl)methylideneamino]-4-methylaniline](/img/structure/B4994132.png)

